molecular formula C15H13Cl2NO B4879632 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole

3,6-dichloro-9-(ethoxymethyl)-9H-carbazole

Cat. No. B4879632
M. Wt: 294.2 g/mol
InChI Key: REPPQAWTYQXEFW-UHFFFAOYSA-N
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Description

3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a carbazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is not fully understood. However, it has been suggested that the compound exerts its anticancer and antitumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to have various biochemical and physiological effects. It has been found to induce DNA damage and inhibit DNA synthesis. It has also been shown to modulate the expression of certain genes involved in the regulation of the cell cycle. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been shown to reduce the production of reactive oxygen species and inhibit the activity of certain enzymes involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has several advantages for lab experiments. It is relatively easy to synthesize, and the yield of the product is relatively high. It has also been shown to exhibit potent anticancer and antitumor activities. However, there are also limitations associated with the use of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in different applications.

Future Directions

There are several future directions for the research on 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole. One potential direction is to further investigate its mechanism of action, which could lead to the development of more effective anticancer and antitumor therapies. Another potential direction is to explore its potential applications in other fields, such as the development of fluorescent probes for the detection of DNA. In addition, further studies could be conducted to optimize the synthesis method of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole and to overcome its limitations for lab experiments.
Conclusion:
In conclusion, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole is a carbazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized using different methods and has been shown to exhibit potent anticancer, antitumor, and anti-inflammatory properties. Its mechanism of action is not fully understood, and further research is needed to optimize its use in different applications. Overall, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has the potential to be a valuable tool for scientific research and could lead to the development of new therapies and diagnostic tools.

Synthesis Methods

The synthesis of 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole can be achieved using different methods. One of the most commonly used methods involves the reaction of 3,6-dichlorocarbazole with ethyl vinyl ether in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, and the yield of the product is relatively high.

Scientific Research Applications

3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been extensively studied for its potential applications in various fields. It has been found to exhibit anticancer, antitumor, and anti-inflammatory properties. It has also been shown to have antibacterial and antifungal activities. In addition, 3,6-dichloro-9-(ethoxymethyl)-9H-carbazole has been used as a fluorescent probe for the detection of DNA.

properties

IUPAC Name

3,6-dichloro-9-(ethoxymethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO/c1-2-19-9-18-14-5-3-10(16)7-12(14)13-8-11(17)4-6-15(13)18/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPPQAWTYQXEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCN1C2=C(C=C(C=C2)Cl)C3=C1C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-9-(ethoxymethyl)carbazole

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